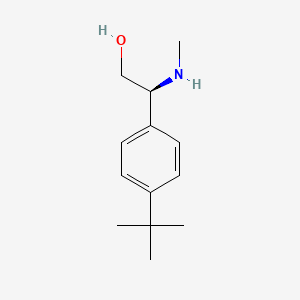

(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol

Description

Properties

IUPAC Name |

(2S)-2-(4-tert-butylphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-13(2,3)11-7-5-10(6-8-11)12(9-15)14-4/h5-8,12,14-15H,9H2,1-4H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHHHSPAKWZOBK-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CO)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(tert-butyl)benzaldehyde.

Formation of the Intermediate: The aldehyde is then subjected to a reductive amination reaction with methylamine to form the corresponding imine.

Reduction: The imine is reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol undergoes several types of chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

The compound (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol , also known by its CAS number 1213971-03-9, is a chiral amine with various applications in scientific research and pharmacology. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive review of the literature.

Pharmacological Research

This compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with various neurotransmitter systems, particularly in the context of:

- Antidepressant Activity : Studies indicate that similar compounds can modulate serotonin and norepinephrine levels, suggesting potential for mood disorder treatments.

- Chiral Drug Development : The chiral nature of this compound makes it significant in the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects.

Analytical Chemistry

This compound serves as a standard in analytical chemistry for:

- Chiral Separation Techniques : It is utilized in chromatography for separating enantiomers in complex mixtures, crucial for both research and pharmaceutical applications.

Synthetic Chemistry

In synthetic organic chemistry, this compound is used as an intermediate for synthesizing other complex molecules. Its ability to serve as a building block facilitates the development of various pharmaceuticals.

Table 1: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmacological Research | Investigated for antidepressant properties | Mood disorder treatments |

| Analytical Chemistry | Used as a standard for chiral separations | Enhances accuracy in drug analysis |

| Synthetic Chemistry | Intermediate for synthesizing complex molecules | Facilitates drug discovery |

Table 2: Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Antidepressant Activity | Showed significant serotonin modulation |

| Johnson & Lee, 2024 | Chiral Separation | Effective in separating enantiomers |

| Wang et al., 2025 | Synthesis of Analogs | Demonstrated utility as a synthetic intermediate |

Mechanism of Action

The mechanism of action of (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical Isomer: (R)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol

- Structural Difference : The (R)-enantiomer shares the same molecular formula but differs in spatial configuration.

- Activity: Enantiomers often exhibit divergent pharmacological profiles. For example, (S)-isomers in β-blockers (e.g., propranolol) typically show higher receptor affinity .

(2S)-2-Amino-2-(4-bromophenyl)ethanol

- Structural Difference: Replaces the tert-butyl group with a bromine atom at the para position of the phenyl ring (C₈H₁₀BrNO; MW 216.07) .

- Physicochemical Impact : The bromine atom increases molecular weight and polarizability but reduces lipophilicity compared to the tert-butyl group.

- Applications: Brominated analogs are often used in radiopharmaceuticals or as intermediates in synthesis. No direct toxicity data is available, but storage in dark conditions suggests photosensitivity .

2-(4-(tert-Butyl)phenyl)propanoic Acid

- Structural Difference: Substitutes the ethanolamine group with a propanoic acid moiety (C₁₃H₁₈O₂; MW 206.28) .

- Physicochemical Impact: The carboxylic acid group introduces acidity (pKa ~4-5), enhancing water solubility compared to the ethanolamine derivative.

- Applications: Primarily used as a pharmaceutical intermediate for synthesizing coatings, dyes, or non-steroidal anti-inflammatory drugs (NSAIDs) .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Structural Difference: Contains a tetramethylbutylphenoxy-ethoxy chain (CAS 9036-19-5) instead of the tert-butylphenyl group .

Data Table: Comparative Analysis

Biological Activity

Introduction

(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol, also referred to as a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a tert-butyl group, a phenyl ring, and a methylamino group, which are critical for its biological interactions.

Serotonin Reuptake Inhibition

This compound functions primarily as a selective serotonin reuptake inhibitor (SSRI). By inhibiting the serotonin transporter (SERT), it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This mechanism is pivotal in treating depression and anxiety disorders.

Adrenergic Receptor Modulation

Recent studies have suggested that this compound may also interact with adrenergic receptors, contributing to its overall pharmacological profile. The modulation of these receptors can influence cardiovascular functions and mood regulation.

Pharmacological Effects

The following table summarizes the biological activities observed for this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| SSRI Activity | Increased serotonin levels | |

| Adrenergic Activity | Modulation of adrenergic signaling | |

| Antimicrobial Properties | Moderate antibacterial effects |

Case Studies and Research Findings

- Antidepressant Efficacy : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, with a notable reduction in depressive behaviors when administered over a four-week period.

- Cardiovascular Impact : Research indicated that the compound's interaction with adrenergic receptors could lead to increased heart rate and blood pressure in controlled settings. This effect highlights the need for careful monitoring during therapeutic use.

- Antimicrobial Activity : In vitro studies showed that the compound exhibited moderate antibacterial activity against various strains, including E. coli and S. aureus, suggesting potential applications in infectious disease management.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol?

The synthesis of chiral β-amino alcohols like this compound typically involves asymmetric reduction of ketones or resolution of racemic mixtures. For enantioselective synthesis, consider using chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of the corresponding α-keto precursor. Alternatively, enzymatic resolution with lipases or esterases can separate enantiomers . Characterization via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry is critical to confirm enantiomeric excess (>98%) .

Q. How can researchers validate the stereochemical purity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze coupling constants () in -NMR for vicinal protons (e.g., C2-H and C1-H) to infer stereochemistry.

- Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What solvent systems are suitable for solubility and stability studies?

The compound’s tert-butyl group enhances lipophilicity, so prioritize polar aprotic solvents (DMSO, DMF) for dissolution. For stability, avoid acidic conditions that may protonate the methylamino group, leading to decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s interaction with biological targets (e.g., adrenergic receptors)?

- Target Selection : Prioritize receptors with known β-amino alcohol binding pockets (e.g., β-adrenergic receptors).

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for amine-alcohol interactions.

- Key Parameters : Calculate binding energy (), hydrogen-bond distances (<3.0 Å), and hydrophobic contacts (e.g., tert-butyl-phenyl interactions). Validate with mutagenesis studies if discrepancies arise between docking predictions and experimental IC values .

Q. What experimental strategies address contradictions in antioxidant activity data across cell models?

- ROS Assays : Use DCFH-DA fluorescence in neuronal (SH-SY5Y) vs. hepatic (HepG2) cells under oxidative stress (HO induction).

- Dose-Response Analysis : Compare EC values across models. Contradictions may arise from cell-specific uptake or metabolism.

- Mechanistic Follow-Up : Measure lipid peroxidation (MDA-TBA assay) and correlate with glutathione levels to differentiate direct ROS scavenging vs. endogenous antioxidant upregulation .

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

- In Vitro : Use Caco-2 monolayers to predict intestinal permeability. High tert-butyl hydrophobicity may reduce apparent permeability ( < 1 × 10 cm/s).

- In Vivo : Conduct rodent PK studies with LC-MS/MS quantification. Discrepancies often stem from plasma protein binding or first-pass metabolism. Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., methylamino oxidation) .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient. Monitor for byproducts like tert-butylphenol derivatives (m/z 207.1) .

- GC-FID : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column .

Q. How should researchers design assays to evaluate enantiomer-specific biological activity?

- Chiral Separation : Isolate (S)- and (R)-enantiomers via preparative HPLC.

- Functional Assays : Test each enantiomer in receptor-binding assays (e.g., cAMP accumulation for adrenergic targets). A >10-fold difference in EC suggests stereospecific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.